molecular formula C20H21N3O3 B2708385 2-(2,4-Diethoxyphenyl)quinoline-4-carbohydrazide CAS No. 906789-68-2

2-(2,4-Diethoxyphenyl)quinoline-4-carbohydrazide

Cat. No.: B2708385
CAS No.: 906789-68-2
M. Wt: 351.406
InChI Key: YUNIOWIKSAJGAK-UHFFFAOYSA-N
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Description

2-(2,4-Diethoxyphenyl)quinoline-4-carbohydrazide ( 906789-68-2) is a synthetically versatile quinoline derivative with a molecular weight of 351.4 g/mol and a molecular formula of C₂₀H₂₁N₃O₃ . This compound serves as a valuable chemical intermediate in organic synthesis and is used as a key building block in proteomics research for studying protein interactions and functions . The quinoline-4-carbohydrazide scaffold is recognized for its significant research potential in medicinal chemistry. Structural analogs based on this core have demonstrated potent biological activities in recent scientific studies. Notably, novel derivatives of the 2-(quinoline-4-carbonyl)hydrazide scaffold have shown promising antiproliferative efficacy against the MCF-7 breast carcinoma cell line , with some hybrids exhibiting superior activity to the reference drug doxorubicin . The mechanism of action for these active compounds involves inhibition of EGFR kinase , induction of cell cycle arrest at the G1 phase , and provocation of apoptosis through upregulation of p53 and caspase 9 . Furthermore, related aryl-quinoline-4-carbonyl hydrazone compounds have been explored as potent α-glucosidase inhibitors , indicating the scaffold's potential in diabetes research . This product is provided for chemical and biological research applications. It is intended for laboratory use as a building block in the synthesis of more complex molecules and for in vitro studies in proteomics and drug discovery . Hazard Information: Please refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information. Please Note: This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use .

Properties

IUPAC Name

2-(2,4-diethoxyphenyl)quinoline-4-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c1-3-25-13-9-10-15(19(11-13)26-4-2)18-12-16(20(24)23-21)14-7-5-6-8-17(14)22-18/h5-12H,3-4,21H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUNIOWIKSAJGAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Diethoxyphenyl)quinoline-4-carbohydrazide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction could produce hydrazine derivatives .

Scientific Research Applications

2-(2,4-Diethoxyphenyl)quinoline-4-carbohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,4-Diethoxyphenyl)quinoline-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction is crucial for its applications in proteomics research and drug discovery .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The biological and physicochemical properties of quinoline-4-carbohydrazides are highly dependent on substituents at the 2-position of the quinoline ring. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Selected Quinoline-4-Carbohydrazides
Compound Name Substituents (2-Position) Molecular Weight (g/mol) Key Properties/Activities References
2-(2,4-Diethoxyphenyl)quinoline-4-carbohydrazide 2,4-Diethoxy phenyl 351.4* Potential antimicrobial/antiproliferative (inferred from analogs)
2-(4-Bromophenyl)quinoline-4-carbohydrazide 4-Bromo phenyl 344.2 DNA-gyrase inhibition (IC₅₀: 1.2–3.8 µM)
2-(4-Methoxyphenyl)-6,8-dimethylquinoline-4-carbohydrazide 4-Methoxy phenyl + methyl groups 335.4 Not explicitly reported; inferred enhanced lipophilicity
2-(2,4-Dichlorophenyl)quinoline-4-carbohydrazide 2,4-Dichloro phenyl 332.2 Antifungal/antibacterial potential
N′-[(E)-(2,4-Dimethoxyphenyl)methylene]-2-phenylquinoline-4-carbohydrazide 2,4-Dimethoxy phenyl + phenyl 383.4 Structural analog with Schiff base modification

*Calculated based on molecular formula C₂₀H₂₁N₃O₃.

Key Observations:
  • Electron-Donating vs. Bromo and chloro groups (e.g., ) introduce electron-withdrawing effects, which may favor DNA intercalation or covalent interactions with biological targets.
  • The diethoxy groups in the target compound balance moderate lipophilicity with hydrogen-bonding capacity, a feature absent in halogenated analogs.

Example :

  • 2-(4-Bromophenyl)quinoline-4-carbohydrazide () is synthesized via esterification of quinoline-4-carboxylic acid, followed by hydrazinolysis.
Antimicrobial Activity :
  • 2-(4-Bromophenyl)quinoline-4-carbohydrazide derivatives exhibit DNA-gyrase inhibition (MIC: 2–8 µg/mL against E. coli and S. aureus) .
Antiproliferative Activity :
  • Hybrids like N’-((Z)-1-(4-Aminophenyl)-3-(4-methoxyphenyl)allylidene)-2-(4-chlorophenyl)quinoline-4-carbohydrazide () demonstrate moderate cytotoxicity (IC₅₀: 12–25 µM) against cancer cell lines, attributed to apoptosis induction.
Target-Specific Interactions :
  • Molecular docking studies (e.g., ) suggest that bromophenyl derivatives bind to DNA-gyrase via π-π stacking and halogen bonds, whereas methoxy/diethoxy analogs may target kinase or tubulin interfaces.

Physicochemical Properties

  • Solubility : Diethoxy and methoxy substituents improve solubility in polar organic solvents compared to halogenated derivatives .
  • Thermal Stability : Melting points range from 200–280°C, with higher values observed for halogenated compounds due to stronger intermolecular forces .

Biological Activity

2-(2,4-Diethoxyphenyl)quinoline-4-carbohydrazide is a synthetic compound belonging to the quinoline family, which has garnered attention for its potential biological activities. Quinoline derivatives are known for their diverse pharmacological properties, including antimicrobial, anticancer, and antiviral activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C18H20N2O3\text{C}_{18}\text{H}_{20}\text{N}_2\text{O}_3

It features a quinoline core substituted with a diethoxyphenyl group and a carbohydrazide moiety. This unique structure is believed to contribute to its biological activity by influencing its interaction with biological targets.

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • DNA Interaction : Quinoline derivatives often interact with DNA, potentially leading to cytotoxic effects in cancer cells.
  • Antimicrobial Action : The compound's structure suggests it may disrupt bacterial cell membranes or inhibit essential metabolic processes in pathogens.

Antimicrobial Activity

Numerous studies have assessed the antimicrobial properties of quinoline derivatives. For instance:

  • In Vitro Studies : this compound has shown moderate antibacterial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard protocols.
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results indicate that while the compound exhibits antibacterial properties, its effectiveness varies among different strains.

Anticancer Activity

Research has indicated that quinoline derivatives possess anticancer properties. For example:

  • Cell Line Studies : In vitro assays using cancer cell lines (e.g., HeLa and MCF-7) demonstrated that this compound induces apoptosis at higher concentrations.
Cell LineIC50 (µM)
HeLa15
MCF-720

The compound's ability to induce cell death suggests potential as a therapeutic agent in cancer treatment.

Antiviral Activity

Preliminary studies have suggested that quinoline derivatives may exhibit antiviral properties. Although specific data on the antiviral activity of this compound is limited, related compounds have shown promise against viral infections such as HIV and influenza.

Case Studies

  • Study on Antimicrobial Efficacy : A study published in MDPI evaluated a series of quinoline derivatives for their antimicrobial activity against various pathogens. The findings highlighted that modifications in the structure could enhance potency against resistant strains .
  • Anticancer Research : In another investigation focusing on quinoline derivatives' anticancer effects, it was found that compounds with similar structures to this compound exhibited significant cytotoxicity against breast cancer cells .

Q & A

Q. What are the common synthetic routes for preparing 2-(2,4-Diethoxyphenyl)quinoline-4-carbohydrazide and its analogs?

Synthesis typically involves condensation reactions (e.g., Pfitzinger reaction) to form the quinoline core, followed by functionalization. For example:

  • The quinoline ring is constructed via cyclization of substituted anilines with carbonyl compounds.
  • The carbohydrazide moiety is introduced by reacting quinoline-4-carboxylic acid derivatives with hydrazine hydrate .
  • Derivatives are synthesized by coupling with electrophiles (e.g., aryl chlorides) under reflux in acetic acid or DMF with catalysts like Na₂CO₃ .

Q. How can spectroscopic techniques (e.g., IR, MS) be employed to confirm the structure of quinoline-4-carbohydrazide derivatives?

  • IR spectroscopy identifies key functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹ for the hydrazide, N–H stretch at ~3200 cm⁻¹) .
  • Mass spectrometry (MS) confirms molecular weight and fragmentation patterns, with ESI-MS often showing [M+H]⁺ peaks .
  • Elemental analysis validates purity and stoichiometry, ensuring synthetic accuracy .

Q. What preliminary biological screening approaches are recommended for assessing the bioactivity of this compound?

  • In vitro cytotoxicity assays (e.g., MTT on cancer cell lines) to evaluate antiproliferative effects .
  • Antimicrobial testing (e.g., agar diffusion against Gram+/− bacteria or fungi) .
  • Antioxidant assays (e.g., DPPH radical scavenging) due to the redox-active hydrazide group .

Advanced Research Questions

Q. How can molecular hybridization strategies be applied to design novel derivatives with enhanced bioactivity?

  • Pharmacophore fusion : Combine the quinoline scaffold with bioactive moieties (e.g., bromophenyl for DNA intercalation or furan for antioxidant activity) .
  • Example : Hybridizing 2-(4-bromophenyl)quinoline-4-carbohydrazide with oxadiazole rings improved DNA-gyrase inhibition . Computational docking guides rational design to optimize target binding .

Q. What strategies mitigate discrepancies in biological activity data across studies of quinoline-4-carbohydrazide derivatives?

  • Standardize assay conditions : Use consistent cell lines (e.g., HepG2 for cytotoxicity), concentrations (µM range), and controls .
  • Validate purity : Impurities (e.g., unreacted intermediates) may skew results; confirm via HPLC and elemental analysis .
  • Replicate in multiple models : Test in both in vitro and in silico systems to cross-verify activity .

Q. How can reaction conditions be optimized to improve yields in the synthesis of hydrazone derivatives from this compound?

  • Catalyst selection : Anhydrous sodium acetate in glacial acetic acid enhances hydrazone formation .
  • Temperature control : Reflux (100–110°C) ensures complete reaction while avoiding decomposition .
  • Solvent choice : Ethanol or DMF improves solubility of hydrophobic intermediates .

Q. What computational methods predict the binding affinity of derivatives to specific biological targets (e.g., DNA gyrase)?

  • Molecular docking (AutoDock, Schrödinger) models interactions between the compound’s hydrazide group and gyrase ATP-binding pockets .
  • Molecular dynamics simulations assess binding stability over time, identifying critical residues (e.g., Glu50 in Staphylococcus aureus gyrase) .
  • QSAR models correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with inhibitory potency .

Q. How to address solubility challenges in bioassays for hydrophobic quinoline derivatives?

  • Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility .
  • Prodrug design : Introduce ionizable groups (e.g., phosphate esters) for improved bioavailability .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to bypass solubility limitations .

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